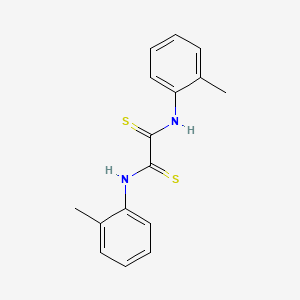
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) typically involves the reaction of ethanedithiol with 2-methylphenyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thioamide group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and drug candidates.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to interact with biological targets and modulate biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the specific target and context. The thioamide group plays a crucial role in the compound’s reactivity and ability to form stable complexes with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~2~-Bis(2-furylmethyl)ethanebis(thioamide)
- N~1~,N~2~-Bis(2-chlorophenyl)ethanebis(thioamide)
- N~1~,N~2~-Bis(2-methoxyphenyl)ethanebis(thioamide)
Uniqueness
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) is unique due to the presence of the 2-methylphenyl groups, which impart specific steric and electronic properties to the molecule. These properties influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) may exhibit distinct biological activities and chemical behavior, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
663611-33-4 |
|---|---|
Fórmula molecular |
C16H16N2S2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N,N'-bis(2-methylphenyl)ethanedithioamide |
InChI |
InChI=1S/C16H16N2S2/c1-11-7-3-5-9-13(11)17-15(19)16(20)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
OUAYJOOBTIZBMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=S)C(=S)NC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


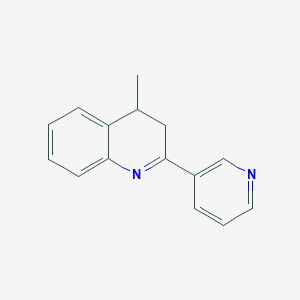
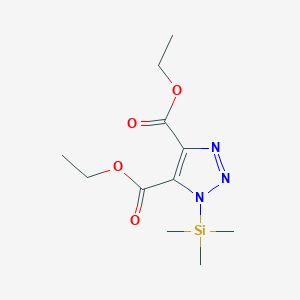
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
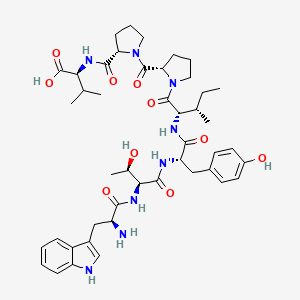
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol](/img/structure/B12541320.png)
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
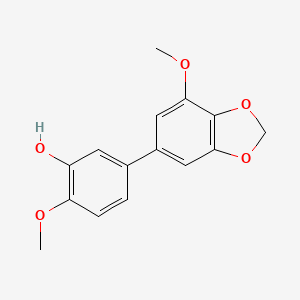
methanone](/img/structure/B12541348.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)
